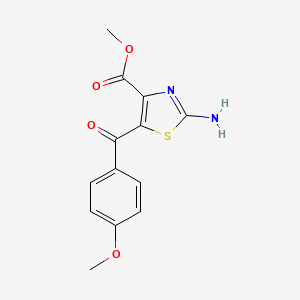

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate

Overview

Description

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol . The molecule features a thiazole ring substituted at position 2 with an amino group, at position 4 with a methyl carboxylate, and at position 5 with a 4-methoxybenzoyl group. This substitution pattern confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Biological Activity

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a thiazole ring, an amino group, and a methoxybenzoyl substituent, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄S |

| Molecular Weight | 292.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested : Human glioblastoma (U251), melanoma (WM793), and others.

- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have suggested that the thiazole moiety plays a critical role in these activities by interacting with specific cellular targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against a variety of bacterial strains, including:

- Gram-positive Bacteria : Staphylococcus aureus

- Gram-negative Bacteria : Escherichia coli

The compound's antimicrobial efficacy is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with enhanced effects observed when combined with other chemotherapeutic agents . -

Antimicrobial Efficacy Assessment :

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The findings revealed that it exhibited bacteriostatic activity at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : The compound could modulate receptor activity linked to apoptosis and survival pathways in cancer cells.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Scientific Research Applications

Biological Activities

The compound has been studied for several key biological activities:

- Anticancer Activity : Research indicates that methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is thought to involve the inhibition of tubulin polymerization, akin to other known anticancer agents like combretastatin A-4 .

- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Its structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Synthesis and Derivatives

The synthesis of this compound typically involves multistep organic reactions. A common method includes the reaction of appropriate thiazole derivatives with benzoyl chlorides under basic conditions, followed by esterification processes. This synthetic pathway allows for the modification of substituents to optimize biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7) .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 5-amino-thiazole-4-carboxylate | Amino group, thiazole ring | Antimicrobial | Lacks methoxy substitution |

| Methyl 2-amino-5-(4-methoxybenzyl)-1,3-thiazole-4-carboxylate | Benzyl group instead of benzoyl | Anticancer | Different substituent on thiazole |

| Methyl 5-(4-methoxyphenyl)-thiazole-4-carboxylate | Phenyl instead of benzyl | Antimicrobial | Variation in aromatic substitution |

This table highlights how variations in substituents can affect the biological activities of thiazole derivatives.

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies for cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via Suzuki-Miyaura cross-coupling between a thiazole precursor (e.g., methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate) and 4-methoxybenzoylboronic acid. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/water mixtures (70–80°C, 12–24 hrs).

- Solvent optimization : Use of DME or THF for higher yields (>75%) compared to DCM.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Methodological improvements include employing continuous flow reactors (as seen in related thiazole derivatives) to enhance scalability and purity .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the 4-methoxybenzoyl group).

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).

- LC-MS : Molecular ion [M+H]⁺ at m/z 307.3 (calculated for C₁₃H₁₂N₂O₃S).

X-ray crystallography (using SHELX software ) resolves bond angles and torsional strain in the thiazole ring.

Q. What preliminary biological assays are recommended to screen its activity?

- Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC determination).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays targeting HCV NS5B polymerase (IC₅₀ < 10 µM in related analogs ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of its bioactivity?

- Substituent effects : Compare 4-methoxybenzoyl (electron-donating) with 4-fluorophenyl (electron-withdrawing) analogs. The methoxy group enhances solubility but may reduce membrane permeability .

- Thiazole core modifications : Introducing trifluoromethyl groups (as in related compounds) increases lipophilicity and target affinity .

- Docking studies : Use AutoDock Vina to predict interactions with HCV NS5B (PDB: 3FQK). Prioritize derivatives with hydrogen bonds to Arg503 and Ser556 .

Q. How should contradictory data on dose-dependent cytotoxicity be resolved?

- Case : Low doses (≤10 µM) show anti-proliferative effects, but high doses (≥50 µM) induce non-specific toxicity.

- Methodological solutions :

- Validate via orthogonal assays (e.g., ATP-lite vs. trypan blue exclusion).

- Perform transcriptomic profiling to distinguish targeted vs. off-target effects.

- Adjust culture conditions (e.g., serum-free media) to reduce interference .

Q. What strategies are effective in resolving crystallographic disorder in its X-ray structures?

- SHELX refinement : Use PART and SIMU commands to model anisotropic displacement parameters for overlapping atoms.

- Twinned data : Apply HKLF5 in SHELXL for twin refinement (twin law -h, -k, -l).

- Validation : Check Rint (<5%) and Flack parameter (<0.1) .

Q. How can metabolic stability be improved without compromising activity?

- Prodrug design : Replace methyl ester with pivaloyloxymethyl (POM) groups to enhance hydrolytic stability.

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies.

- Metabolite ID : Use LC-HRMS to identify oxidation sites (e.g., thiophene ring epoxidation) .

Q. Methodological Recommendations

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The substituent at position 5 of the thiazole ring significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Data of Thiazole Derivatives

| Compound Name | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Target Compound | 4-Methoxybenzoyl | C₁₃H₁₂N₂O₄S | 292.31 | N/A |

| Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | 4-Methoxyphenyl | C₁₂H₁₂N₂O₃S | 264.30 | 860784-56-1 |

| Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | 4-Chlorophenyl | C₁₁H₉ClN₂O₂S | 268.72 | 127918-92-7 |

| Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | 3-Fluorophenyl | C₁₁H₉FN₂O₂S | 252.26 | 127918-93-8 |

| Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | Isopropyl | C₈H₁₂N₂O₂S | 200.26 | N/A |

| Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | Trifluoromethyl | C₆H₅F₃N₂O₂S | 238.18 | 1086375-61-2 |

Key Observations :

Electronic Effects: The 4-methoxybenzoyl group in the target compound is electron-donating due to the methoxy (-OCH₃) group, which increases electron density on the thiazole ring. The 3-fluorophenyl substituent introduces moderate electronegativity, balancing lipophilicity and polarity .

Steric Effects: Bulky substituents like 4-methoxybenzoyl (target) and isopropyl may hinder molecular packing, affecting crystallinity and solubility. For instance, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate crystallizes in a monoclinic system (space group P21/n), suggesting similar analogs may adopt comparable lattice arrangements .

Solubility and Lipophilicity :

- The methyl carboxylate at position 4 enhances water solubility across all analogs. However, the 4-methoxybenzoyl group in the target compound increases hydrophobicity compared to smaller substituents like -CF₃ or -F .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|

| Target Compound | Not reported | Not reported | ~1.3–1.4 | ~1.8 |

| Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | 216 | 442.9±35.0 | 1.387±0.06 | 1.81±0.10 |

| Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | Not reported | Not reported | Not reported | Not reported |

Properties

IUPAC Name |

methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-18-8-5-3-7(4-6-8)10(16)11-9(12(17)19-2)15-13(14)20-11/h3-6H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTPHKQAWSVZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.